3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid
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Overview
Description
3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid is a complex organic compound with the molecular formula C₁₆H₁₈N₂O₂S This compound is characterized by the presence of an amino group, a sulfanyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzoic acid with 2-amino-3-sulfanylpropylamine under controlled conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Final Product Formation: The final step involves the coupling of the reduced intermediate with another molecule of 2-amino-3-sulfanylpropylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid
- 3-[4-[(2-Amino-3-mercaptopropyl)amino]phenyl]benzoic acid
- 4-[[(2-Amino-3-mercaptopropyl)amino]phenyl]benzoic acid
Uniqueness
3-[4-[(2-Amino-3-sulfanylpropyl)amino]phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-[4-[(2-amino-3-sulfanylpropyl)amino]phenyl]benzoic acid |
InChI |
InChI=1S/C16H18N2O2S/c17-14(10-21)9-18-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(19)20/h1-8,14,18,21H,9-10,17H2,(H,19,20) |
InChI Key |
GVHAKJDMTSSDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CS)N |
Origin of Product |
United States |
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